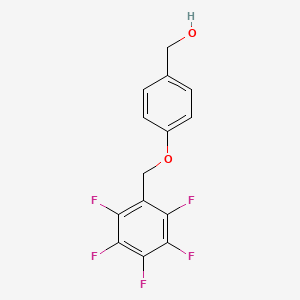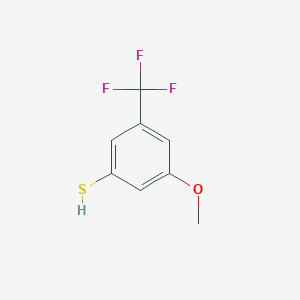
4,4,4-Trifluoro-1-iodo-3,3-bis(trifluoromethyl)but-1-ene
Vue d'ensemble
Description
4,4,4-Trifluoro-1-iodo-3,3-bis(trifluoromethyl)but-1-ene is a synthetic compound with the molecular formula C6H2F9I and a molecular weight of 371.97 g/mol This compound is characterized by its unique structure, which includes multiple trifluoromethyl groups and an iodine atom attached to a butene backbone
Mécanisme D'action
Target of Action
Similar compounds such as 4-iodobenzotrifluoride and 1-iodo-3,5-bis(trifluoromethyl)benzene have been used in various chemical reactions . More research is needed to identify the specific targets of this compound.
Mode of Action
Similar compounds have been used in various chemical reactions, such as aminocarbonylation and mizoroki-heck reaction . These reactions involve the interaction of the compound with other molecules, leading to the formation of new compounds .
Biochemical Pathways
Similar compounds have been used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may affect pathways involving carbon–carbon bond formation.
Result of Action
Similar compounds have been used in chemical reactions to form new compounds . This suggests that the compound may have the ability to alter molecular structures.
Action Environment
The action of 4,4,4-Trifluoro-1-iodo-3,3-bis(trifluoromethyl)but-1-ene can be influenced by environmental factors . For instance, it is noted that the compound may accumulate in confined spaces, particularly at or below ground level . More research is needed to fully understand how environmental factors influence the compound’s action, efficacy, and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,4,4-Trifluoro-1-iodo-3,3-bis(trifluoromethyl)but-1-ene involves the reaction of 4,4,4-trifluoro-1-chlorobutane with potassium iodide in the presence of a solvent such as acetone. The reaction is typically carried out in a sealed reaction vessel at an elevated temperature of around 90°C for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,4-Trifluoro-1-iodo-3,3-bis(trifluoromethyl)but-1-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Applications De Recherche Scientifique
4,4,4-Trifluoro-1-iodo-3,3-bis(trifluoromethyl)but-1-ene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the development of fluorinated biomolecules for various biological studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Iodo-3,5-bis(trifluoromethyl)benzene: This compound has a similar structure but with a benzene ring instead of a butene backbone.
4-Iodobenzotrifluoride: Another similar compound with a trifluoromethyl group attached to a benzene ring.
1,3-Bis(trifluoromethyl)-5-bromobenzene: This compound contains bromine instead of iodine and has a benzene ring structure.
Uniqueness
4,4,4-Trifluoro-1-iodo-3,3-bis(trifluoromethyl)but-1-ene is unique due to its combination of multiple trifluoromethyl groups and an iodine atom on a butene backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Propriétés
IUPAC Name |
(E)-4,4,4-trifluoro-1-iodo-3,3-bis(trifluoromethyl)but-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F9I/c7-4(8,9)3(1-2-16,5(10,11)12)6(13,14)15/h1-2H/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOXXWXEWWBMQR-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CI)C(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/I)\C(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F9I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1,1,1-Trifluoro-3-[4-(3,3,3-trifluoro-2-hydroxypropyl)-1,4-diazepan-1-yl]propan-2-ol](/img/structure/B3042038.png)

